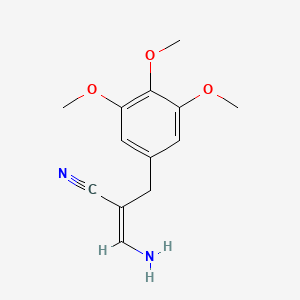

3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile

Description

Structure

3D Structure

Properties

CAS No. |

85536-85-2 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

(E)-3-amino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile |

InChI |

InChI=1S/C13H16N2O3/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h5-7H,4,14H2,1-3H3/b10-7+ |

InChI Key |

INRQJEQHKHUUSB-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C/C(=C\N)/C#N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=CN)C#N |

Origin of Product |

United States |

Preparation Methods

Reagents and Solvents

| Reagent/Component | Role | Notes |

|---|---|---|

| 3-Dimethylaminopropionitrile | Acrylonitrile derivative | Starting material |

| 3,4,5-Trimethoxybenzaldehyde | Aldehyde component | Key aromatic aldehyde |

| Aniline | Nucleophile | Replaces dimethylamino group |

| Dimethyl sulfoxide (DMSO) | Aprotic solvent | Dissolves reactants, facilitates reaction |

| Potassium hydroxide (KOH) in alcohol solution | Catalyst/base | Catalyzes condensation |

| Methanol | Dilution and reaction medium | Used post-condensation |

| Dilute acids (H2SO4, HCl, or acetic acid) | pH adjustment and reaction catalyst | Facilitates substitution reaction |

| Water | Precipitation medium | Used for product isolation |

Reaction Conditions and Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 3-dimethylaminopropionitrile with 3,4,5-trimethoxybenzaldehyde | Molar ratio aldehyde:amine = 1.0:1.0–2.0 (preferably 1.0:1.1–1.5); KOH catalyst molar ratio 0.05–0.50 (preferably 0.10–0.30); temperature 0–150°C (preferably 20–100°C); time 0.5–15 h (preferably 3–8 h) | Performed in DMSO with catalytic KOH in alcohol solution; forms 3-dimethylamino intermediate |

| 2 | Dilution with methanol, addition of aniline, and acidification to pH 0.5–6.5 | Stirring with aniline; dropwise addition of dilute acid (H2SO4, HCl, or acetic acid); heating to complete substitution | Replaces dimethylamino group with aniline to form target compound |

| 3 | Isolation of product | Distill off methanol; add water; cool to 0–5°C to precipitate yellow solid; filtration and drying | Yields pure 3-anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile |

- The first step is a base-catalyzed Knoevenagel-type condensation between the aldehyde and the acrylonitrile derivative, facilitated by potassium hydroxide in an aprotic solvent.

- The second step involves nucleophilic aromatic substitution where aniline displaces the dimethylamino group under acidic conditions, yielding the desired anilino acrylonitrile.

- The use of potassium hydroxide as catalyst is preferred over alkoxide bases due to lower cost and better yield.

- The process avoids expensive reagents and harsh conditions, making it industrially viable.

| Aspect | Details |

|---|---|

| Yield | High yields reported, typically above 85% for the final product |

| Cost Efficiency | Use of inexpensive catalysts (KOH) and solvents (DMSO, methanol) reduces production costs |

| Scalability | Process design allows for easy scale-up to industrial production |

| Purity | Crystallization from aqueous medium yields high purity product |

| Environmental Considerations | Avoids use of heavy metals or toxic reagents; uses relatively benign solvents |

| Parameter | Range/Value | Preferred Conditions |

|---|---|---|

| Molar ratio (aldehyde:amine) | 1.0 : 1.0 – 1.0 : 2.0 | 1.0 : 1.1 – 1.0 : 1.5 |

| Catalyst (KOH) molar ratio | 0.05 – 0.50 | 0.10 – 0.30 |

| Condensation temperature | 0 – 150 °C | 20 – 100 °C |

| Condensation time | 0.5 – 15 hours | 3 – 8 hours |

| pH for substitution reaction | 0.5 – 6.5 | Controlled by dilute acid addition |

| Precipitation temperature | 0 – 5 °C | Cooling to induce crystallization |

- Early patents (e.g., US3697512, US3878252) describe the use of this intermediate for trimethoprim synthesis but lack efficient preparation methods.

- The described method improves upon prior art by simplifying the process, reducing costs, and increasing yield.

- Alternative solvents such as dimethylformamide or N-methylpyrrolidone may be used but DMSO is preferred for solubility and reaction efficiency.

- The process is adaptable to continuous flow or batch production modes.

Chemical Reactions Analysis

Condensation with 3,4,5-Trimethoxybenzaldehyde

The compound reacts with 3,4,5-trimethoxybenzaldehyde under basic conditions to form advanced intermediates. For example, in the presence of 3,3'-(phenylenedi-imino)dipropanenitrile , it undergoes a double Knoevenagel condensation to yield phenylenedi-imino-N,N'-[α-(3,4,5-trimethoxybenzyl)acrylonitrile] (Formula III) .

Key Reaction Parameters

This reaction is notable for overcoming steric hindrance in the intermediate, favoring the formation of the benzyl compound over the benzal form .

Substitution Reactions at the Amino Group

The amino group participates in nucleophilic substitution reactions. For instance:

-

In acidic conditions (e.g., glacial acetic acid with piperidine catalyst), 3-hydroxypropionitrile replaces the dimethylamine group to form 3-anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile .

-

Substitution with aniline under acidic conditions replaces dimethylamine, producing intermediates for cyclization .

Example Protocol

-

Reagents : Glacial acetic acid, 3-hydroxypropionitrile, piperidine catalyst

-

Molar Ratios :

-

Outcome : High-purity intermediates suitable for downstream cyclization .

Cyclization with Guanidine Derivatives

The nitrile group facilitates cyclization with guanidine or guanidine nitrate to form the pyrimidine core of trimethoprim:

-

Reaction : The intermediate reacts with guanidine in the presence of sodium methoxide, forming trimethoprim via a cyclization mechanism .

-

Conditions :

Side Reactions

-

Isomerization: The product exists as a mixture of cis/trans isomers due to the double bond configuration in the acrylonitrile moiety .

Steric and Electronic Effects

-

Steric Hindrance : The bulky 3,4,5-trimethoxybenzyl group limits reaction pathways, favoring specific intermediates (e.g., benzyl over benzal forms) .

-

Electronic Effects : Electron-donating methoxy groups enhance the stability of intermediates, enabling high yields in polar solvents .

Table 1: Reaction Yields for Intermediate Formation

| Starting Material | Product | Yield (%) | Source |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Phenylenedi-imino-N,N'-acrylonitrile (p-isomer) | 84 | |

| 3,4,5-Trimethoxybenzaldehyde | Phenylenedi-imino-N,N'-acrylonitrile (m-isomer) | 73 |

Table 2: Cyclization Conditions and Outcomes

| Cyclization Agent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| Guanidine nitrate | 50–70 | Sodium methoxide | 80 |

Synthetic Challenges

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile exhibit antimicrobial activities. The compound can serve as an intermediate in the synthesis of trimethoprim, a well-known antibiotic. The synthesis involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylenedi-imino dipropanenitrile, leading to high yields of trimethoprim .

Cancer Research

The compound has been investigated for its potential anti-cancer properties. Studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, modifications to the benzyl group can enhance the bioactivity against specific cancer types .

Organic Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives that may possess unique chemical properties. The compound can undergo several reactions such as nucleophilic substitutions and cyclization processes to yield complex molecular architectures .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized in the development of new drugs. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic effects. Its derivatives have been explored for their potential as anti-inflammatory agents and analgesics .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through a one-pot reaction involving multiple reagents. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity. This approach demonstrated an efficient method for producing high yields of the compound suitable for further applications in medicinal chemistry .

In another study, the biological activity of synthesized derivatives of this compound was assessed against various bacterial strains. The results indicated a significant inhibition of bacterial growth compared to control samples, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is not fully understood. it is believed to act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups and the nitrile moiety may play a role in stabilizing transition states or forming covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The compound’s analogs differ primarily in substituents on the acrylonitrile backbone or benzyl group. Key examples include:

Table 1: Structural Comparison of Analogs

Physicochemical Properties

Table 2: Physicochemical Comparison

Research Findings and Industrial Relevance

- Trimethoprim Synthesis : The parent compound’s cyclization with guanidine achieves 95% yield under sodium methoxide, underscoring its industrial utility .

- Market Demand: Derivatives like 3-morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile are tracked in consumption databases, with projections to 2046, reflecting sustained interest in acrylonitrile-based intermediates .

Biological Activity

3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a nitrile functional group attached to an acrylic moiety, with a 3-amino group and a 3,4,5-trimethoxybenzyl substituent. The presence of the trimethoxybenzyl group is significant as it may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action :

- The compound appears to exert its effects through the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cancer cell growth and survival .

- Additionally, it may induce caspase-dependent apoptosis, leading to programmed cell death in malignant cells .

-

Case Studies :

- In vitro studies on breast cancer (MCF-7) and leukemia (HL-60) cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers .

- A comparative analysis of various compounds structurally related to this nitrile showed that those with similar substituents exhibited enhanced antiproliferative activity against cancer cells .

Anti-inflammatory Activity

Beyond its anticancer effects, there is emerging evidence suggesting that this compound may also possess anti-inflammatory properties. Inflammation is a critical component in the progression of many diseases, including cancer.

- Mechanism : Preliminary studies indicate that this compound may modulate inflammatory cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Data Summary

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the acrylonitrile moiety’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic addition.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO or water) to assess stability and aggregation tendencies.

- QM/MM hybrid models : Study catalytic mechanisms in enzyme-mimetic environments, such as proton transfer steps in acid-catalyzed dehydrations .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic

While specific toxicity data for this compound are limited, acrylonitrile derivatives generally require:

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis.

- Waste disposal : Neutralization with alkaline solutions (e.g., 10% NaOH) before incineration .

How do solvent polarity and temperature affect its stability during kinetic studies?

Advanced

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole-dipole interactions, reducing degradation rates. In contrast, protic solvents (e.g., methanol) accelerate hydrolysis of the nitrile group to amides. Arrhenius plots (lnk vs. 1/T) derived from kinetic experiments (25–70°C) reveal activation energies (~50 kJ/mol), guiding optimal storage and reaction conditions. UV-Vis spectroscopy monitors degradation (λmax ~270 nm) in real time .

What analytical techniques resolve contradictions in reported reaction yields or byproduct profiles?

Q. Advanced

- HPLC-MS : Identifies low-abundance byproducts (e.g., hydrolyzed acrylamides) and quantifies purity.

- In situ FT-IR : Tracks intermediate formation during reactions to adjust reagent addition rates.

- Isotopic labeling : ¹⁵N or ¹³C isotopes trace reaction pathways, distinguishing between competing mechanisms (e.g., radical vs. ionic pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.